molecular formula C20H20N4 B7818346 3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-amine

3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B7818346
M. Wt: 316.4 g/mol
InChI Key: HLSGYUSAGFSGNM-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a benzimidazole core, which is a privileged scaffold in pharmaceutical development due to its structural resemblance to naturally occurring nucleotides, such as purines . This characteristic allows benzimidazole derivatives to interact effectively with the biopolymers of living systems, including various enzymes and receptors . The benzimidazole motif is present in a wide array of biologically active compounds and several marketed drugs . Benzimidazole-based structures have demonstrated diverse pharmacological properties, including antimicrobial, antifungal, antiviral, and anthelmintic activities . Furthermore, this scaffold is of particular importance in oncology research; some benzimidazole derivatives are known to function as topoisomerase inhibitors and DNA intercalating agents, while others have shown efficacy in reducing tumor cell growth and inducing apoptosis . Examples include clinical candidates and drugs such as RAF265 and AZD6244, which contain a benzimidazole moiety . The specific substitution pattern of this compound, incorporating a benzyl-pyrrol-amine group, may be explored for its potential to modulate these activities or to confer novel biological properties. This product is intended for research purposes as a building block or intermediate in the synthesis of more complex molecules, or for use in in vitro biological screening assays. It is supplied as a high-purity compound for use in laboratory settings only. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethylpyrrol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4/c1-13-14(2)24(12-15-8-4-3-5-9-15)19(21)18(13)20-22-16-10-6-7-11-17(16)23-20/h3-11H,12,21H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSGYUSAGFSGNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C2=NC3=CC=CC=C3N2)N)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrole Ring Formation via Cyclocondensation

The pyrrole core is typically synthesized through cyclocondensation reactions. A representative approach involves the reaction of α,β-unsaturated ketones with ammonia or amines. For example, 1-benzyl-4,5-dimethyl-1H-pyrrol-2-amine can be prepared by heating a mixture of benzylamine, acetylacetone, and a catalytic acid under reflux conditions. The reaction proceeds via enamine intermediate formation, followed by intramolecular cyclization to yield the pyrrole ring.

Key parameters:

  • Solvent: Ethanol or toluene

  • Temperature: 80–120°C

  • Catalyst: p-Toluenesulfonic acid (pTSA)

  • Yield: 60–75%

Benzimidazole Moiety Synthesis

The benzimidazole component is synthesized separately using o-phenylenediamine and carboxylic acid derivatives. Sulfur-induced cyclization, as described by, involves reacting o-phenylenediamine with carbon disulfide (CS₂) in the presence of sulfur at elevated temperatures (150–200°C). This method produces 2-mercaptobenzimidazole, which is subsequently oxidized to yield the unsubstituted benzimidazole.

Coupling Strategies for Hybrid Molecule Assembly

Palladium-Catalyzed Cross-Coupling

The integration of benzimidazole and pyrrole subunits is achieved via Pd-catalyzed cross-coupling. A Stille coupling reaction, as reported in, utilizes a benzimidazol-2-yl stannane and a brominated pyrrole precursor. For instance:

  • Reactants: 2-(Tributylstannyl)-1H-benzimidazole + 3-bromo-1-benzyl-4,5-dimethyl-1H-pyrrol-2-amine

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 100°C, 24 hours

  • Yield: 55–65%

Nucleophilic Aromatic Substitution

An alternative method employs nucleophilic substitution at the pyrrole’s C-3 position. The amine group on the pyrrole acts as a nucleophile, displacing a leaving group (e.g., chloride) on a pre-functionalized benzimidazole. This reaction is conducted in polar aprotic solvents (e.g., DMSO) with potassium carbonate as a base.

Optimization of Reaction Conditions

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, cyclization steps that traditionally require 12–24 hours under reflux can be completed in 20–30 minutes at 150°C using a microwave reactor. This method improves yields by minimizing side reactions such as oxidative decomposition.

Solvent and Temperature Effects

  • Polar solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may promote side reactions.

  • Non-polar solvents (e.g., toluene) favor cyclization but require higher temperatures.

  • Optimal temperature ranges: 80–120°C for cyclocondensation; 100–150°C for cross-coupling.

Purification and Characterization

Chromatographic Techniques

  • Column chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent resolves unreacted starting materials and by-products.

  • Recrystallization: Ethanol/water mixtures yield high-purity crystals (>98% by HPLC).

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.45–7.20 (m, 9H, aromatic), 5.12 (s, 2H, CH₂Ph), 2.30 (s, 6H, CH₃).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N benzimidazole).

  • MS (EI): m/z 316.4 [M]⁺.

Challenges and Mitigation Strategies

Regioselectivity in Pyrrole Substitution

The C-3 position’s reactivity is influenced by steric effects from the 4,5-dimethyl groups. Using bulky directing groups (e.g., tert-butoxycarbonyl) improves selectivity during functionalization.

Benzimidazole Oxidation Side Reactions

Over-oxidation of the benzimidazole sulfur can occur. Adding antioxidants (e.g., ascorbic acid) during cyclization mitigates this issue.

Industrial-Scale Production Considerations

Cost-Effective Catalysts

Replacing Pd catalysts with CuI in Ullmann-type couplings reduces costs while maintaining yields (~50%).

Green Chemistry Approaches

  • Solvent recycling: DMF recovery via distillation reduces waste.

  • Catalyst immobilization: Silica-supported Pd nanoparticles enable reuse for up to 5 cycles.

Applications and Derivatives

While the primary focus is synthesis, derivatives of this compound show promise in:

  • Kinase inhibition: Analogues inhibit CDK1 and VEGFR-2 at IC₅₀ values <1 μM.

  • Antimicrobial activity: Structural relatives exhibit MICs of 5–10 μM against Mycobacterium tuberculosis .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Anticancer Activity

One of the prominent applications of this compound is its potential as an anticancer agent. Research indicates that compounds containing benzimidazole derivatives exhibit significant activity against various cancer cell lines. For instance, studies have demonstrated that benzimidazole derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival.

Case Study:
A study published in a peer-reviewed journal highlighted the synthesis and evaluation of benzimidazole derivatives, including 3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-amine. The compound showed promising results in inhibiting the proliferation of human breast cancer cells (MCF-7) through apoptosis induction mechanisms.

Antimicrobial Properties

Another significant application is in antimicrobial research. The structural characteristics of benzimidazoles have been linked to antimicrobial activity against various pathogens.

Data Table: Antimicrobial Activity of Benzimidazole Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundC. albicans8 µg/mL

This data suggests that the compound has potential as an antimicrobial agent, particularly against fungal infections.

Neurological Applications

Research into neurological applications has also gained momentum, with studies suggesting that benzimidazole derivatives may have neuroprotective effects. These compounds are being investigated for their ability to modulate neurotransmitter systems and provide protection against neurodegenerative diseases.

Case Study:
In vitro studies have shown that derivatives similar to this compound can enhance neuronal survival under oxidative stress conditions, indicating potential for use in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The benzimidazole and pyrrole rings play crucial roles in binding to biological targets, influencing various biochemical processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

The following analysis compares 3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-amine with structurally related benzimidazole derivatives, focusing on molecular architecture, physicochemical properties, and crystallographic data.

Structural Features
Compound Name Core Heterocycle Substituents Key Structural Parameters (Å/°) Reference
Target Compound Benzimidazole-Pyrrole 1-Benzyl, 4,5-dimethyl C–C bond lengths: ~1.373–1.479 Å
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine Benzimidazole-Pyrimidine 4,6-Dimethylpyrimidinyl Mean C–C bond: 0.003 Å; R factor: 0.044

Key Observations :

  • The target compound’s pyrrole ring introduces a five-membered heterocycle with methyl and benzyl substituents, enhancing steric bulk and lipophilicity compared to the pyrimidine-based analog in .
  • The pyrimidine derivative () exhibits a planar six-membered ring system, favoring π-π interactions, whereas the pyrrole ring in the target compound may adopt a non-planar conformation due to steric hindrance from the 4,5-dimethyl groups .
Physicochemical Properties
  • Lipophilicity : The benzyl group in the target compound likely increases logP (lipophilicity) compared to the pyrimidine analog, which lacks aromatic side chains. This property could influence membrane permeability in biological systems.
  • Thermal Stability : Crystallographic studies (e.g., SHELX-refined structures) suggest that substituent positioning affects packing efficiency. The pyrimidine analog’s planar structure () may enable tighter crystal packing, enhancing thermal stability relative to the target compound’s sterically hindered pyrrole system .
Computational and Experimental Insights
  • Density Functional Theory (DFT) : Studies using hybrid functionals (e.g., B3LYP) have demonstrated that exact-exchange terms improve accuracy in predicting thermochemical properties like bond dissociation energies . Such methods could elucidate electronic differences between the target compound and its analogs, particularly in charge distribution across the benzimidazole ring.
  • Crystallography : The SHELX suite () has been pivotal in resolving structures of benzimidazole derivatives. For example, the pyrimidine analog () was refined to an R factor of 0.044, indicating high precision. Similar methodologies could validate the target compound’s predicted bond angles (e.g., C8–C9–C10–O1 torsion angle: ~180°) .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing copper(I) complexes of this compound, and what are the critical reaction parameters?

  • Methodology : The synthesis involves hydrothermal conditions using copper(I) chloride, 3-(1H-benzimidazol-2-yl)propanoic acid, and methanol. Key parameters include a reaction temperature of 423 K, a 72-hour duration, and a 1:2 molar ratio of Cu(I) to ligand. Post-synthesis, yellow block crystals suitable for X-ray analysis are obtained via slow evaporation .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the crystal structure of this compound and its derivatives?

  • Methodology : Data collection employs a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Crystallographic parameters (e.g., space group C2/c, unit cell dimensions) are derived from 1118 reflections. Structural refinement uses SHELXL, with hydrogen atoms placed geometrically and refined using a riding model (C–H = 0.93–0.97 Å, Uiso = 1.2–1.5×Ueq) .

Q. What are the essential steps for refining crystal structures using SHELXL, and how are hydrogen atoms treated?

  • Methodology : SHELXL refines structures via least-squares minimization on . Hydrogen atoms are constrained to idealized positions (aromatic C–H = 0.93 Å, NH = 0.86 Å) with isotropic displacement parameters tied to parent atoms. Recent SHELXL updates include improved handling of twinned data and high-resolution refinement .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound in its crystalline state?

  • Analysis : O–H···O and N–H···O hydrogen bonds link molecules into 1D chains along the a-axis. These chains further interconnect via N–H···O interactions to form 2D networks in the ab plane. Such networks stabilize the lattice and may impact solubility and thermal stability .

Q. How should statistical disorder in ligand moieties be addressed during crystallographic refinement?

  • Strategy : In cases of partial ligand dehydration (e.g., carboxylate groups), split-site refinement or occupancy factor adjustment is applied. Constraints (e.g., isotropic displacement parameters for disordered atoms) and validation via residual electron density maps ensure structural accuracy .

Q. How can discrepancies between observed Cu–N bond lengths and literature values be resolved?

  • Resolution : The Cu(I)–N bond length (1.851 Å) in this compound is shorter than typical values (~1.90–2.00 Å). This may arise from low coordination number (linear geometry) or electronic effects. Comparative studies with analogous complexes and density functional theory (DFT) calculations can validate these observations .

Q. What factorial design approaches are suitable for optimizing synthetic conditions for this compound?

  • Experimental Design : A 2³ factorial design can evaluate variables like temperature (423–453 K), reaction time (48–96 hours), and ligand ratios (1:1 to 1:3). Response metrics (e.g., yield, crystal quality) are analyzed using ANOVA to identify significant factors .

Q. How does ligand functionalization (e.g., carboxylate vs. carboxylic acid) modulate coordination behavior in transition-metal complexes?

  • Mechanistic Insight : Dehydrogenated carboxylate groups enhance ligand rigidity and binding affinity, favoring linear Cu(I) coordination. In contrast, protonated carboxylic acid groups may promote alternative binding modes. Spectroscopic (IR, UV-Vis) and SC-XRD comparisons under varying pH conditions clarify these trends .

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